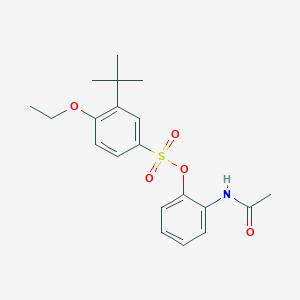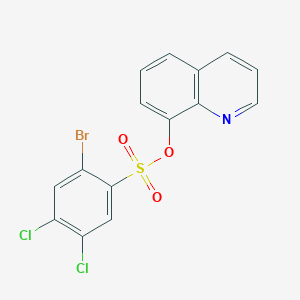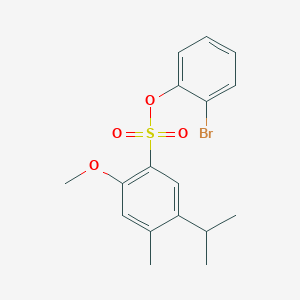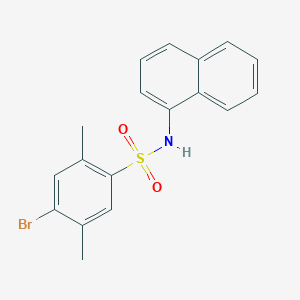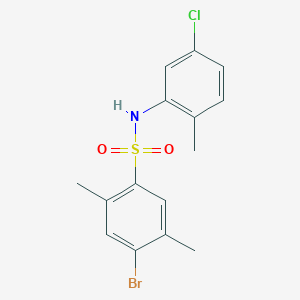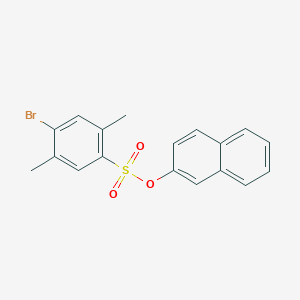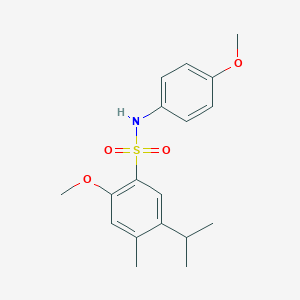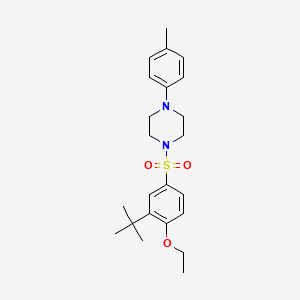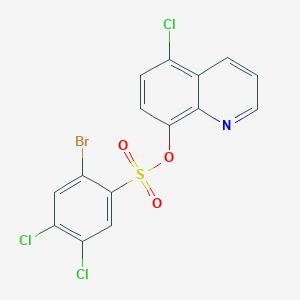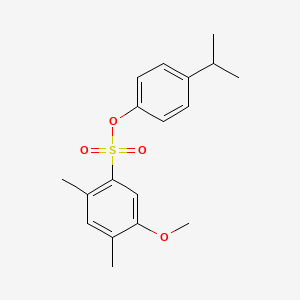
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate, also known as TAK-715, is a small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase. It has been studied extensively for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate inhibits the activity of p38 MAP kinase by binding to its ATP-binding pocket, which prevents the kinase from phosphorylating its downstream targets. This leads to the downregulation of various pro-inflammatory cytokines and chemokines, resulting in the suppression of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory and autoimmune disorders. This compound has also been found to inhibit the activation of various immune cells such as T cells and macrophages, which are involved in the pathogenesis of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high yield and purity. It has a high affinity and specificity for p38 MAP kinase, which makes it an ideal tool for studying the role of p38 MAP kinase in various cellular processes. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in some experimental systems. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of (4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate. One direction is to investigate its potential therapeutic applications in treating various cancers. It has been found to inhibit the growth and proliferation of several cancer cell lines, suggesting its potential as an anti-cancer agent. Another direction is to study its potential as a neuroprotective agent. It has been found to protect neurons from various insults such as oxidative stress and excitotoxicity, suggesting its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate its potential off-target effects and to develop more potent and selective inhibitors of p38 MAP kinase.
Méthodes De Synthèse
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate can be synthesized through a multi-step process involving the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with 4-isopropylphenol in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
(4-Propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of p38 MAP kinase, which plays a critical role in regulating inflammation and immune responses. Inhibition of p38 MAP kinase has been found to be effective in treating various inflammatory and autoimmune disorders such as rheumatoid arthritis, psoriasis, and Crohn's disease.
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4S/c1-12(2)15-6-8-16(9-7-15)22-23(19,20)18-11-17(21-5)13(3)10-14(18)4/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTGPVGICRRBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![3-chloro-2-methyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440311.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
